Cas no 865864-31-9 (4-benzyl(methyl)aminobutan-2-ol)

4-Benzyl(methyl)aminobutan-2-ol is a chiral amino alcohol derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features both a benzyl(methyl)amino group and a hydroxyl group, making it a versatile building block for asymmetric synthesis and ligand design. The compound’s stereochemistry can influence its reactivity and selectivity in catalytic processes. Its balanced hydrophilicity and lipophilicity may enhance solubility in various reaction media, facilitating its use in diverse synthetic pathways. The presence of both amino and hydroxyl functionalities allows for further functionalization, enabling the development of complex molecular architectures. This compound is of interest for research in medicinal chemistry and fine chemical synthesis.
4-benzyl(methyl)aminobutan-2-ol structure
865864-31-9 structure
Product Name:4-benzyl(methyl)aminobutan-2-ol
CAS No:865864-31-9
MF:C12H19NO
MW:193.285363435745
CID:4258994
PubChem ID:58736479
Update Time:2025-06-09

4-benzyl(methyl)aminobutan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Butanol, 4-[methyl(phenylmethyl)amino]-
    • 4-(N-BENZYL-N-METHYLAMINO)BUTAN-2-OL
    • 4-(Benzyl(methyl)amino)butan-2-ol
    • 4-benzyl(methyl)aminobutan-2-ol
    • 865864-31-9
    • 4-[benzyl(methyl)amino]butan-2-ol
    • AKOS011032667
    • SCHEMBL5478551
    • F84293
    • DB-099567
    • 4-(benzyl-methyl-amino)-butan-2-ol
    • FBUSAPBYZUQPBP-UHFFFAOYSA-N
    • Inchi: 1S/C12H19NO/c1-11(14)8-9-13(2)10-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3
    • InChI Key: FBUSAPBYZUQPBP-UHFFFAOYSA-N
    • SMILES: OC(C)CCN(C)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 193.146664230g/mol
  • Monoisotopic Mass: 193.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 23.5Ų

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Additional information on 4-benzyl(methyl)aminobutan-2-ol

4-Benzyl(methyl)aminobutan-2-ol (CAS No. 865864-31-9): An Overview of Its Properties and Applications

4-Benzyl(methyl)aminobutan-2-ol (CAS No. 865864-31-9) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as benzyl(methyl)amino-2-butanol, is characterized by its unique chemical structure and diverse biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 4-benzyl(methyl)aminobutan-2-ol.

Chemical Structure and Properties

4-Benzyl(methyl)aminobutan-2-ol is a chiral molecule with the molecular formula C12H19NO. The compound features a benzyl group, a methyl group, and an amino group attached to a butanol backbone. This specific arrangement of functional groups imparts unique physical and chemical properties to the molecule. For instance, the presence of the hydroxyl group confers polarity and hydrogen bonding capabilities, while the benzyl and methyl groups contribute to its lipophilicity.

The compound is typically synthesized through a multi-step process involving the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine, followed by the addition of butan-2-one and subsequent reduction to produce 4-benzyl(methyl)aminobutan-2-ol. The chiral nature of the molecule can be exploited for enantiomeric separation using chiral chromatography techniques.

Synthesis Methods

The synthesis of 4-benzyl(methyl)aminobutan-2-ol has been extensively studied due to its potential applications in pharmaceuticals and other industries. One common method involves the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine, which is then reacted with butan-2-one in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This approach yields high purity 4-benzyl(methyl)aminobutan-2-ol.

Another synthetic route involves the use of asymmetric catalysis to achieve enantioselective synthesis. This method is particularly useful for producing optically pure forms of the compound, which are essential for certain pharmaceutical applications. Recent advancements in asymmetric catalysis have led to more efficient and environmentally friendly synthesis methods.

Biological Activities

4-Benzyl(methyl)aminobutan-2-ol has been investigated for its potential biological activities, including its effects on various cellular processes and its interactions with biological targets. Studies have shown that this compound exhibits significant activity as an antioxidant and anti-inflammatory agent. The antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

In addition to its antioxidant activity, 4-benzyl(methyl)aminobutan-2-ol has been found to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).

Potential Applications in Pharmaceuticals

The unique combination of chemical properties and biological activities makes 4-benzyl(methyl)aminobutan-2-ol an attractive candidate for pharmaceutical development. Ongoing research is focused on exploring its potential as a therapeutic agent for various conditions.

In preclinical studies, 4-benzyl(methyl)aminobutan-2-ol has shown promise in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier and exert neuroprotective effects makes it a valuable candidate for further investigation.

Beyond neurodegenerative diseases, there is growing interest in using 4-benzyl(methyl)aminobutan-2-ol as a topical agent for skin conditions such as psoriasis and eczema. Its anti-inflammatory properties could help reduce symptoms associated with these conditions, providing relief to patients.

Safety Considerations

Safety is a critical aspect of any compound's development for pharmaceutical use. Preclinical studies have indicated that 4-benzyl(methyl)aminobutan-2-ol exhibits low toxicity at therapeutic doses. However, further research is needed to fully understand its safety profile in humans.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-benzyl(methyl)aminobutan-2-ol. These trials will provide valuable data on dosing regimens, side effects, and long-term safety considerations.

FUTURE DIRECTIONS AND CONCLUSIONS

The future of 4-benzyl(methyl)aminobutan-2-ol in pharmaceutical research looks promising. Ongoing studies are exploring its potential applications in various therapeutic areas, including neurodegenerative diseases, inflammatory conditions, and skin disorders. The unique chemical structure and diverse biological activities of this compound make it a valuable candidate for further development.

In conclusion, 4-benzyl(methyl)aminobutan-2-ol (CAS No. 865864-31-9) is a multifaceted organic compound with significant potential in both research and practical applications. Its unique properties make it an attractive target for further investigation in the fields of chemistry, biology, and pharmaceuticals.

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